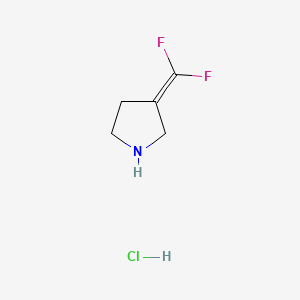![molecular formula C17H20N4O4 B13482917 2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13482917.png)
2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a piperidine ring fused to an isoindoline core, with additional functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an appropriate piperidine derivative with an isoindoline precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to produce the compound in bulk quantities while maintaining stringent quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a broad spectrum of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal protein aggregation or enzyme activity.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects. Detailed studies are required to elucidate the precise pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but differs in the substitution pattern.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with variations in functional groups
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application development .
Propiedades
Fórmula molecular |
C17H20N4O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[1-(methylamino)propan-2-ylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(8-18-2)19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,18-19H,5-6,8H2,1-2H3,(H,20,22,23) |
Clave InChI |
VTUBOXNOJINPSA-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


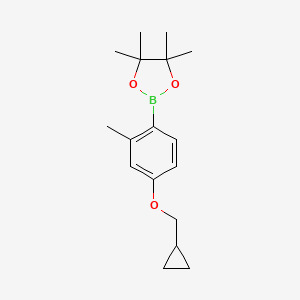

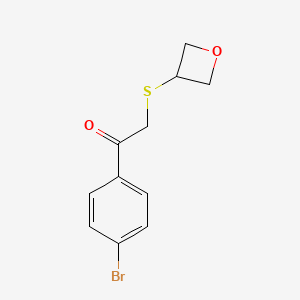
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
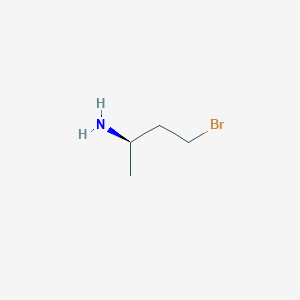
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)

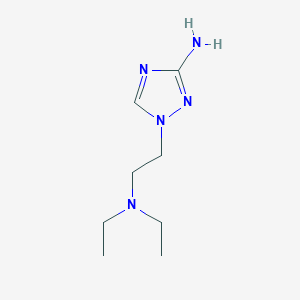
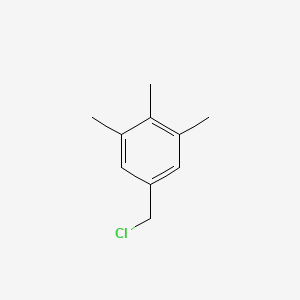

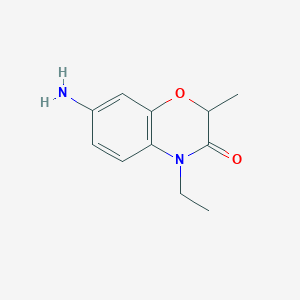
![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
